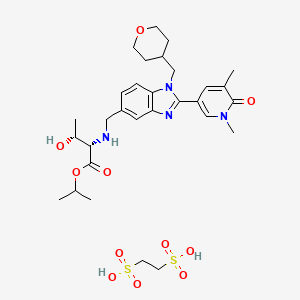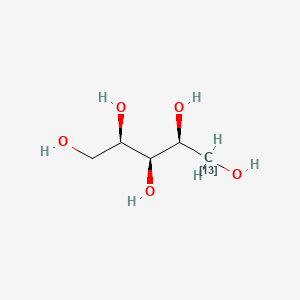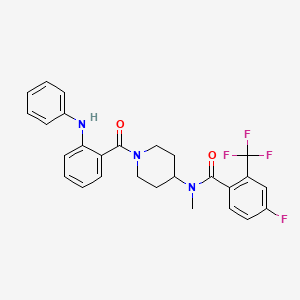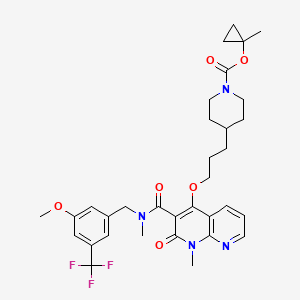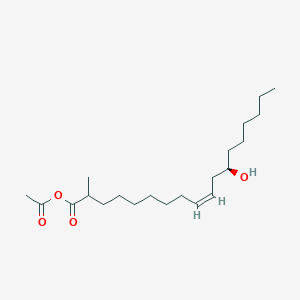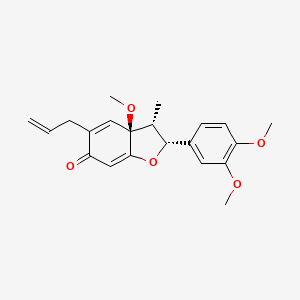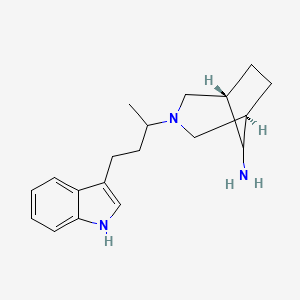
Uhmcp1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UHMCP1 is a small molecule identified as a splicing inhibitor targeting U2AF homology motifs (UHM). It prevents the interaction between SF3b155 and U2AF65, impacting RNA splicing and cell viability. This compound has shown potential anticancer properties .
Analyse Chemischer Reaktionen
UHMCP1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It exhibits a simple, non-cooperative binding mode with a dissociation constant (Kd) of 79 μM for the U2AF65 UHM domain . The major product formed from this interaction is the inhibition of the SF3b155/U2AF65 interaction, leading to altered RNA splicing and reduced cell viability .
Wissenschaftliche Forschungsanwendungen
UHMCP1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a chemical probe for studying U2AF homology motifs and their role in RNA splicing.
Wirkmechanismus
UHMCP1 exerts its effects by binding to the hydrophobic pocket of the U2AF65 UHM domain, preventing the interaction between SF3b155 and U2AF65. This inhibition disrupts the assembly of the spliceosome, leading to altered RNA splicing and reduced cell viability . The molecular targets involved in this mechanism are the U2AF65 UHM domain and the SF3b155 protein .
Vergleich Mit ähnlichen Verbindungen
UHMCP1 is unique in its ability to specifically target U2AF homology motifs and inhibit the SF3b155/U2AF65 interaction. Similar compounds include other small molecule splicing inhibitors that target different components of the spliceosome, such as SF3b155 or CAPERα . this compound’s specificity for U2AF homology motifs sets it apart from these other inhibitors .
Eigenschaften
Molekularformel |
C19H27N3 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(1S,5R)-3-[4-(1H-indol-3-yl)butan-2-yl]-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C19H27N3/c1-13(22-11-15-8-9-16(12-22)19(15)20)6-7-14-10-21-18-5-3-2-4-17(14)18/h2-5,10,13,15-16,19,21H,6-9,11-12,20H2,1H3/t13?,15-,16+,19? |
InChI-Schlüssel |
WCIFBVNRBHWVFY-XFROLERWSA-N |
Isomerische SMILES |
CC(CCC1=CNC2=CC=CC=C21)N3C[C@H]4CC[C@@H](C3)C4N |
Kanonische SMILES |
CC(CCC1=CNC2=CC=CC=C21)N3CC4CCC(C3)C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


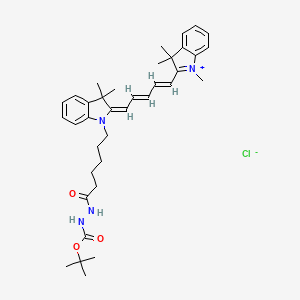
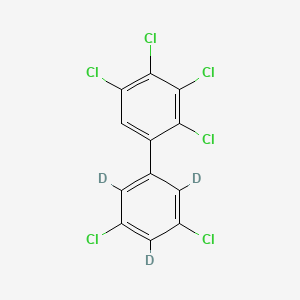
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
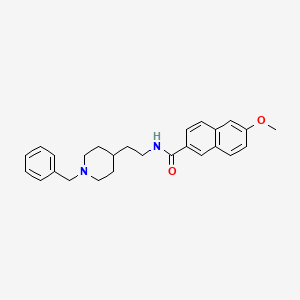

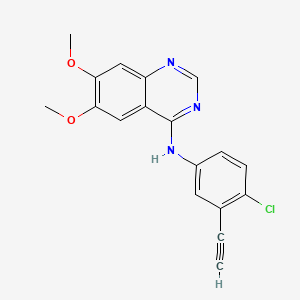
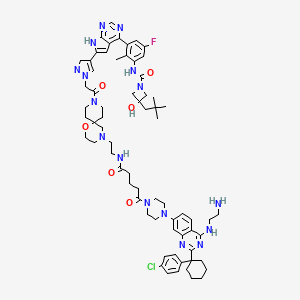
![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
